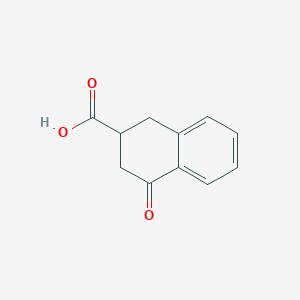

色酮-3-羧酸

描述

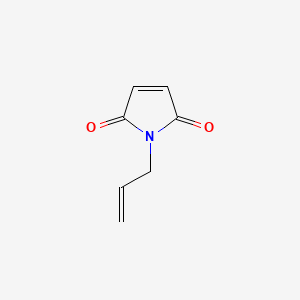

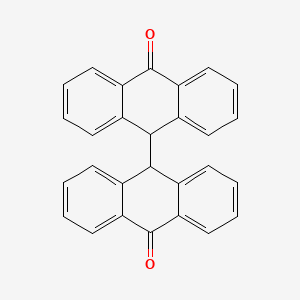

4-氧代-4H-色烯-3-羧酸是一种杂环化合物,属于色烯家族。色烯以其多样的生物活性而闻名,在药物化学领域被广泛研究。

科学研究应用

4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and heterocycles.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

4-氧代-4H-色烯-3-羧酸的作用机制涉及其与各种分子靶标的相互作用。该化合物可以抑制特定的酶或受体,从而导致其生物学效应。 例如,其抗氧化活性归因于其清除自由基和抑制脂质过氧化的能力 .

类似化合物:

- 4-氧代-4H-色烯-2-羧酸

- 4-氧代-4H-色烯-3-甲醛

- 4-氧代-2-芳基-4H-色烯-3-羧酸

比较: 4-氧代-4H-色烯-3-羧酸因其特定的官能团而独一无二,这些官能团赋予了其独特的化学反应性和生物活性。 与 4-氧代-4H-色烯-2-羧酸相比,它具有不同的羧基位置,导致其化学行为和应用发生变化 .

生化分析

Biochemical Properties

Chromone-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase, interleukin 5, and adenosine receptors. These interactions are essential for its biological activities, such as anticancer, anti-inflammatory, and neuroleptic effects . The compound’s structure, featuring a double bond with push-pull activation due to electron-withdrawing carbonyl groups and an electron-donating oxygen atom, makes it a reactive substrate in reactions with nucleophiles .

Cellular Effects

Chromone-3-carboxylic acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its derivatives exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, chromone-3-carboxylic acid has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells .

Molecular Mechanism

At the molecular level, chromone-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For example, it inhibits monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels and neuronal function . The compound also interacts with adenosine receptors, modulating their activity and influencing various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chromone-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that chromone-3-carboxylic acid remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activities, contributing to the compound’s overall effects .

Dosage Effects in Animal Models

The effects of chromone-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and neuroprotective activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

Chromone-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which may retain or even enhance its biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, chromone-3-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for binding proteins .

Subcellular Localization

Chromone-3-carboxylic acid’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps elucidate its mechanisms of action and potential therapeutic applications.

准备方法

合成路线及反应条件: 4-氧代-4H-色烯-3-羧酸的合成通常涉及一个两步法,从市售的 1-(2-羟基苯基)乙酮开始。第一步是维尔斯迈尔-哈克反应,形成中间体 3-甲酰基色酮。 然后,该中间体用琼斯试剂氧化,生成 4-氧代-4H-色烯-3-羧酸 。

工业生产方法: 在工业生产中,可以通过优化反应条件,如温度、溶剂和试剂浓度,来放大合成规模。使用连续流反应器可以提高工艺效率和产率。

化学反应分析

反应类型: 4-氧代-4H-色烯-3-羧酸会发生各种化学反应,包括:

氧化: 该化合物可以进一步氧化形成不同的衍生物。

还原: 还原反应可以将酮基转化为醇。

取代: 羧基可以通过酯化或酰胺化与其他官能团取代。

常用试剂和条件:

氧化: 琼斯试剂(丙酮中的铬酸)是常用的。

还原: 可以使用硼氢化钠或氢化铝锂。

取代: 酰氯和胺分别用于酯化和酰胺化。

主要产物:

氧化: 具有额外含氧官能团的衍生物。

还原: 4-羟基-4H-色烯-3-羧酸。

取代: 4-氧代-4H-色烯-3-羧酸的各种酯和酰胺。

4. 科研应用

4-氧代-4H-色烯-3-羧酸在科研中有多种应用:

化学: 它作为合成更复杂分子和杂环的构件。

生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性.

医药: 它被探索用于药物开发,特别是由于其抗炎和抗氧化活性.

工业: 该化合物用于合成染料、颜料和其他工业化学品。

相似化合物的比较

- 4-oxo-4H-chromene-2-carboxylic acid

- 4-oxo-4H-chromene-3-carbaldehyde

- 4-oxo-2-aryl-4H-chromene-3-carboxylic acid

Comparison: 4-oxo-4H-chromene-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to 4-oxo-4H-chromene-2-carboxylic acid, it has a different position of the carboxylic acid group, leading to variations in its chemical behavior and applications .

属性

IUPAC Name |

4-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIITXGDSHXTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192327 | |

| Record name | Chromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39079-62-4 | |

| Record name | Chromone-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039079624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromone-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromone-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Chromone-3-carboxylic acid?

A1: Chromone-3-carboxylic acid has a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol.

Q2: Are there any spectroscopic data available for Chromone-3-carboxylic acid?

A2: Yes, surface-enhanced Raman scattering (SERS) studies have been conducted on Chromone-3-carboxylic acid adsorbed on silver colloids. These studies provided insights into the compound's ability to accept electrons in charge transfer processes, which is relevant to its potential antioxidant properties. []

Q3: What are some key reactions that Chromone-3-carboxylic acid participates in?

A3: Chromone-3-carboxylic acid is widely employed in various organic reactions, including: * Decarboxylative Cross-Coupling: It serves as a coupling partner with terminal alkynes in the presence of copper catalysts, leading to the formation of functionalized chromanones. This reaction proceeds through decarboxylation and C(sp)-C(sp3) bond formation. [] * [3+2] Cycloadditions: It reacts with azomethine ylides under Brønsted base catalysis to generate chiral hybrid pyrrolidine-chromanone polycyclic derivatives. This reaction proceeds through an asymmetric, intermolecular, and decarboxylative [3+2]-annulation. [] * Photoredox Reactions: Chromone-3-carboxylic acids can undergo decarboxylative alkylation with electron-poor olefins via a photoinduced ligand-to-metal charge transfer (LMCT) approach using transition-metal photocatalysts. []

Q4: Can Chromone-3-carboxylic acid be used in doubly decarboxylative reactions?

A4: Absolutely! Researchers have demonstrated the use of Chromone-3-carboxylic acid in doubly decarboxylative reactions. For instance, it reacts with pyridylacetic acid under Brønsted base catalysis to yield 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones. [] Additionally, it participates in visible-light-mediated doubly decarboxylative Giese reactions with N-(acyloxy)phthalimides to synthesize 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. []

Q5: How does the decarboxylation process typically occur in reactions involving Chromone-3-carboxylic acid?

A5: In many reactions, Chromone-3-carboxylic acid undergoes decarboxylation facilitated by a base or a catalyst. This often generates a nucleophilic species that can participate in subsequent reactions, such as Michael additions or ring formations. [, , ]

Q6: Are there any examples of stereoselective reactions using Chromone-3-carboxylic acid?

A6: Yes. A notable example is the enantioselective synthesis of chromanones bearing an α,α-disubstituted α-amino acid moiety. This reaction utilizes a decarboxylative Michael reaction between α-substituted azlactones and Chromone-3-carboxylic acids, showcasing the potential for asymmetric synthesis using this compound. []

Q7: Can Chromone-3-carboxylic acid be used for the synthesis of heterocycles?

A7: Yes, indeed. Chromone-3-carboxylic acid serves as a valuable precursor for various heterocyclic compounds. For instance, it reacts with cyano(thio)acetamides, cyanoacetic acid hydrazide, and indoles under basic conditions to produce a diverse range of heterocycles. The reaction pathways are often dictated by the polyelectrophilic nature of the chromone and the presence of multiple nucleophilic centers in the reagents. []

Q8: How do structural modifications of Chromone-3-carboxylic acid influence its reactivity?

A8: The reactivity of Chromone-3-carboxylic acid can be significantly modulated by structural modifications. For example:* Substituents at the 2-position: The presence of a 2-furyl group leads to the formation of dicarboxylic acid upon reaction with LDA and carbon dioxide, indicating enhanced stability of the dicarbanion. []* Substituents at the 6-position: The presence of a 6-methyl group appears to impact the thermodynamic stability of carbanions formed during reactions. []* Modifications at the carboxylic acid moiety: Converting the carboxylic acid to an acid chloride or amide can alter its reactivity and enable different synthetic transformations. [, ]

Q9: What are some potential applications of Chromone-3-carboxylic acid derivatives?

A9: Chromone-3-carboxylic acid derivatives have shown promise in various biological applications, including: * Alkaline Phosphatase Inhibitors: 3,3'-carbonyl-bis(chromones), synthesized from Chromone-3-carboxylic acid chloride, have been identified as inhibitors of mammalian alkaline phosphatases. [] * Anti-inflammatory, Antitryponosomal, and Cytotoxic Agents: Researchers have synthesized and evaluated a series of chromone-3-carboxamides, revealing promising anti-inflammatory, antitryponosomal, and cytotoxic activities. [] * Cancer Preventive and Therapeutic Agents: Novel benzopyran-4-ones, accessible via reactions with Chromone-3-carboxylic acid, have demonstrated antioxidant and antiproliferative properties, suggesting potential for cancer prevention and therapy. [, ]

Q10: Are there any known interactions of Chromone-3-carboxylic acid with biological targets?

A10: While specific target interactions are still under investigation, studies suggest that Chromone-3-carboxylic acid derivatives can influence cellular pathways associated with oxidative stress and inflammation. [, , ] Further research is needed to elucidate the precise mechanisms of action and potential therapeutic targets.

Q11: Have computational methods been applied to study Chromone-3-carboxylic acid?

A11: Yes, computational studies have provided insights into the conformational preferences, spectroscopic properties, and electronic structure of Chromone-3-carboxylic acid. These studies help to understand its reactivity and interactions with other molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。